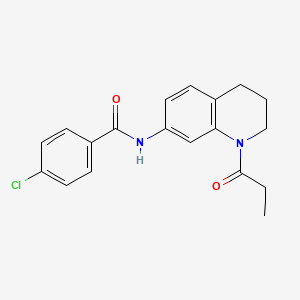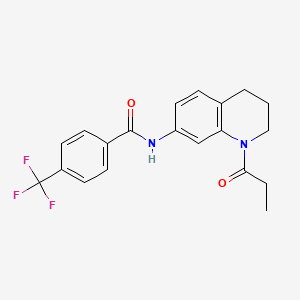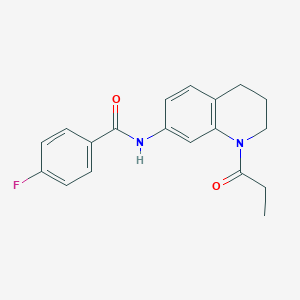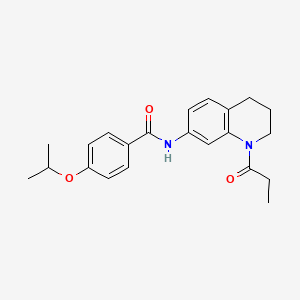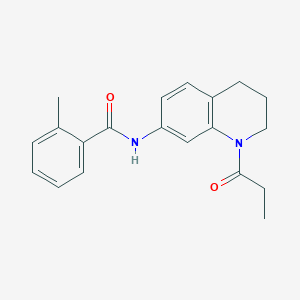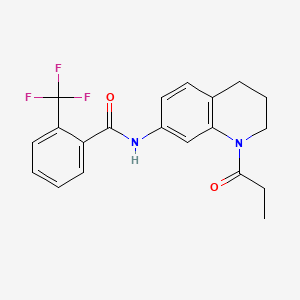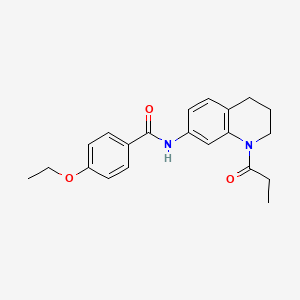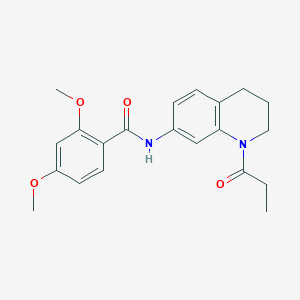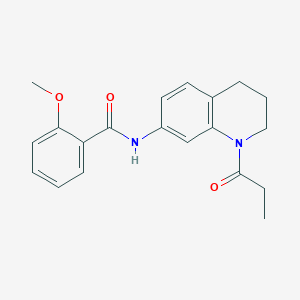
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2-MOPB, is a synthetic molecule that has been used for its various scientific applications. It is a member of the quinoline family, which is a group of organic compounds made up of a fused benzene and pyridine ring. 2-MOPB has been studied for its potential applications in medicine, biology, and chemistry.
Mécanisme D'action
2-MOPB acts as an inhibitor of MAO-A by binding to the enzyme and preventing it from breaking down neurotransmitters. This increases the levels of these neurotransmitters, which can have an effect on mood and behavior. 2-MOPB has also been found to have antioxidant and anti-inflammatory properties, which may be useful in cancer research and drug development.
Biochemical and Physiological Effects
2-MOPB has been found to have antioxidant and anti-inflammatory properties. It has also been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which can have an effect on mood and behavior. In addition, 2-MOPB has been found to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-MOPB in lab experiments include its relatively simple synthesis method, its ability to act as an inhibitor of MAO-A, its antioxidant and anti-inflammatory properties, and its potential applications in cancer research and drug development. However, there are some limitations to using 2-MOPB in lab experiments. For example, it is difficult to accurately measure the levels of 2-MOPB in a lab setting, and it is difficult to predict how 2-MOPB will interact with other compounds in a lab setting.
Orientations Futures
There are many potential future directions for the use of 2-MOPB. For example, it could be used to develop new drugs for the treatment of depression and anxiety. In addition, it could be used to develop new cancer treatments, as its antioxidant and anti-inflammatory properties may be beneficial in fighting cancer cells. Furthermore, it could be used in drug development to create new compounds that have similar properties to 2-MOPB. Finally, it could be used to study the effects of MAO-A inhibition on mood and behavior.
Méthodes De Synthèse
2-MOPB is synthesized through a multi-step process. The first step is the condensation of 1-propanol and 2-methoxyaniline, which yields an intermediate compound. This intermediate compound is then reacted with 1,2,3,4-tetrahydroquinoline-7-yl chloride to produce 2-MOPB. This synthesis method is relatively simple and can be done in a lab.
Applications De Recherche Scientifique
2-MOPB has been used in scientific research due to its ability to act as an inhibitor of monoamine oxidase-A (MAO-A). MAO-A is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO-A, 2-MOPB can increase the levels of these neurotransmitters and thus have an effect on mood and behavior. 2-MOPB has also been studied for its potential applications in cancer research and drug development.
Propriétés
IUPAC Name |
2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-12-6-7-14-10-11-15(13-17(14)22)21-20(24)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMHKUEVJLYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





